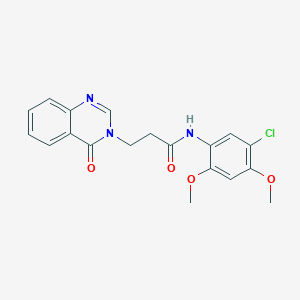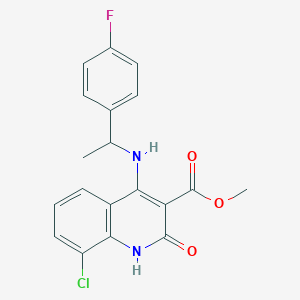![molecular formula C21H18FN3OS B11269637 2-(4-Ethoxyphenyl)-4-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11269637.png)
2-(4-Ethoxyphenyl)-4-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-エトキシフェニル)-4-[(4-フルオロベンジル)スルファニル]ピラゾロ[1,5-a]ピラジンは、ピラゾロピラジン類に属する合成有機化合物です。
2. 製法
合成ルートと反応条件
2-(4-エトキシフェニル)-4-[(4-フルオロベンジル)スルファニル]ピラゾロ[1,5-a]ピラジンの合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートには以下が含まれる場合があります。
ピラゾロピラジンコアの形成: これは、ヒドラジン誘導体と適切なジケトンまたはアルデヒドを伴う環化反応によって達成できます。
エトキシフェニル基の導入: このステップには、求電子置換反応が含まれる場合があります。
フルオロベンジルスルファニル基の結合: これは、チオール誘導体とフルオロベンジルハライドを用いた求核置換反応によって行うことができます。
工業的生産方法
工業的生産方法は、高収率と高純度を確保するために、上記の合成ルートの最適化を伴う可能性があります。これには、触媒の使用、反応条件の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を受け、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、ニトロ基(存在する場合)またはその他の還元可能な官能基を標的にすることがあります。
置換: この化合物中の芳香環は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸(mCPBA)。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アミンまたはチオールなどの求核剤。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、硫黄原子の酸化は、スルホキシドまたはスルホンを生成します。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスの研究のためのプローブとして、または潜在的な治療薬として。
産業: 新素材の開発や化学製造における中間体としての使用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
- Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions.
- Introduction of the ethoxyphenyl and fluorophenylmethylsulfanyl groups via substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, compounds in the pyrazolo[1,5-a]pyrazine family have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Research into this specific compound could reveal similar or novel biological activities.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. This might include studies on its pharmacokinetics, pharmacodynamics, and toxicity.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.
作用機序
2-(4-エトキシフェニル)-4-[(4-フルオロベンジル)スルファニル]ピラゾロ[1,5-a]ピラジンの作用機序は、その特定の生物学的標的に依存します。一般的に、ピラゾロピラジンは酵素、受容体、またはその他のタンパク質と相互作用して、その活性を調節する可能性があります。関与する分子標的と経路には、詳細な生化学的研究が必要です。
6. 類似の化合物との比較
類似の化合物
- 2-(4-メトキシフェニル)-4-[(4-クロロベンジル)スルファニル]ピラゾロ[1,5-a]ピラジン
- 2-(4-メチルフェニル)-4-[(4-ブロモベンジル)スルファニル]ピラゾロ[1,5-a]ピラジン
独自性
2-(4-エトキシフェニル)-4-[(4-フルオロベンジル)スルファニル]ピラゾロ[1,5-a]ピラジンは、エトキシ基とフルオロベンジル基の存在により、化学反応性、生物活性、薬物動態特性に影響を与える可能性があり、ユニークな特性を示す可能性があります。
類似化合物との比較
Similar Compounds
- 2-(4-METHOXYPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
- 2-(4-ETHOXYPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Uniqueness
The unique combination of the ethoxyphenyl and fluorophenylmethylsulfanyl groups in 2-(4-ETHOXYPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, solubility, and biological activity.
特性
分子式 |
C21H18FN3OS |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C21H18FN3OS/c1-2-26-18-9-5-16(6-10-18)19-13-20-21(23-11-12-25(20)24-19)27-14-15-3-7-17(22)8-4-15/h3-13H,2,14H2,1H3 |
InChIキー |
VIGDFZXRELDZEA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B11269557.png)



![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide](/img/structure/B11269596.png)

![3-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B11269609.png)
![4-{[1-(3-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-pentylbenzamide](/img/structure/B11269624.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11269629.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11269631.png)
![1-({7-Phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)propan-2-one](/img/structure/B11269634.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B11269639.png)
![N-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B11269647.png)
![N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B11269648.png)
